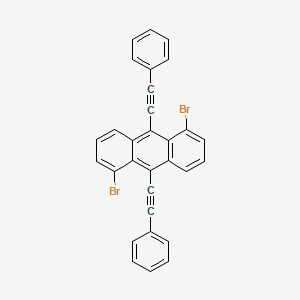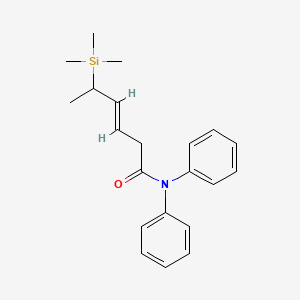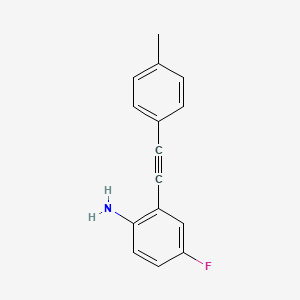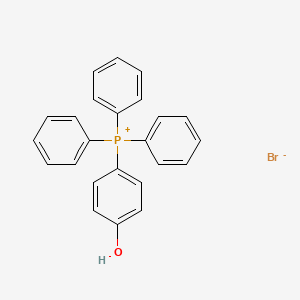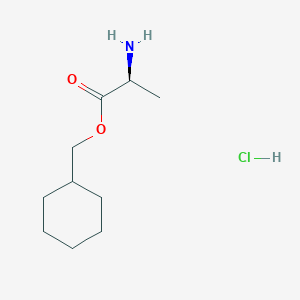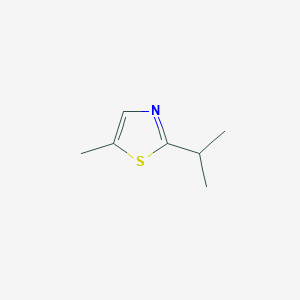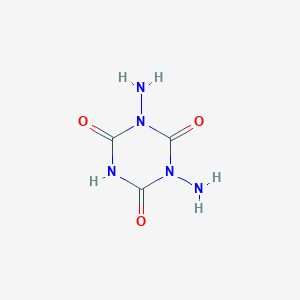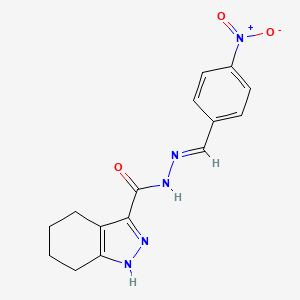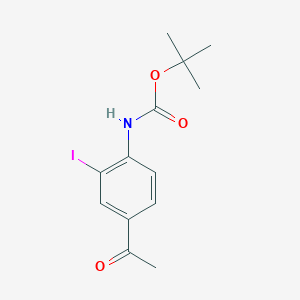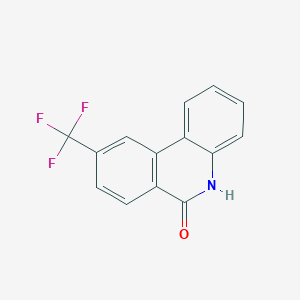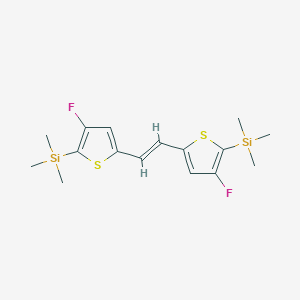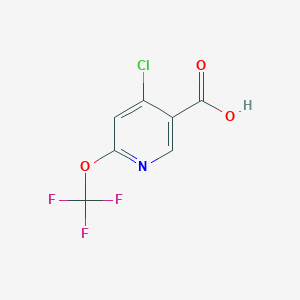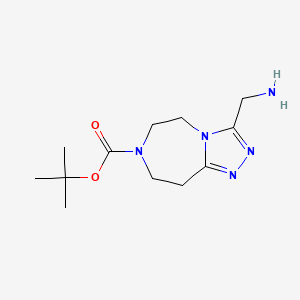
3-Aminomethyl-4,5,7,8-tetrahydro-1,2,3a,6-tetraaza-azulene-6-carboxylicacidtert-butylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester is a complex organic compound that belongs to the class of triazolodiazepines This compound is characterized by its fused ring structure, which includes both triazole and diazepine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate triazole and diazepine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides, alkoxides in polar aprotic solvents like DMF.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function . The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the fused ring structure, containing a thiadiazine ring instead of a diazepine ring.
7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepines: Similar in structure but with a thiadiazepine ring.
Uniqueness
The uniqueness of 7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester lies in its specific ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H21N5O2 |
|---|---|
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
tert-butyl 3-(aminomethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-5-4-9-14-15-10(8-13)17(9)7-6-16/h4-8,13H2,1-3H3 |
InChI-Schlüssel |
SGSZCVSESJWVHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=NN=C(N2CC1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



